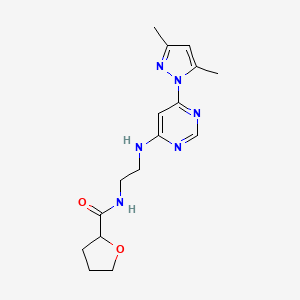![molecular formula C22H23N3O2 B2677133 (E)-N-[3-(1H-imidazol-1-yl)propyl]-3-(2-methoxyphenyl)-2-phenyl-2-propenamide CAS No. 478064-18-5](/img/structure/B2677133.png)
(E)-N-[3-(1H-imidazol-1-yl)propyl]-3-(2-methoxyphenyl)-2-phenyl-2-propenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-[3-(1H-imidazol-1-yl)propyl]-3-(2-methoxyphenyl)-2-phenyl-2-propenamide, commonly known as IMPA, is a small molecule that has been extensively studied for its potential applications in scientific research. IMPA is a synthetic compound with a molecular weight of about 300 Da, and it is composed of an imidazole, an aromatic ring, and an alkene group. IMPA has a variety of biochemical and physiological effects, and it has been used in a range of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
IMPA has been used in a variety of scientific research applications. It has been used in studies of cell signaling, gene regulation, and protein-protein interactions. It has also been used in studies of enzyme inhibition, drug delivery, and drug metabolism. IMPA has also been used in studies of cancer cell proliferation and apoptosis, as well as in studies of neurodegenerative diseases.
Wirkmechanismus
IMPA is believed to act as an agonist of the G-protein coupled receptor GPR55. GPR55 is involved in the regulation of cell proliferation and apoptosis, as well as in the regulation of inflammation and pain. IMPA binds to GPR55 and activates it, leading to the activation of downstream signaling pathways.
Biochemical and Physiological Effects
IMPA has a variety of biochemical and physiological effects. It has been shown to modulate cell proliferation, apoptosis, and inflammation. It has also been shown to modulate pain and neurodegenerative processes. In addition, IMPA has been shown to modulate the activity of enzymes and proteins involved in drug metabolism and drug delivery.
Vorteile Und Einschränkungen Für Laborexperimente
IMPA has several advantages for laboratory experiments. It is easy to synthesize and it is stable in a variety of conditions. It is also relatively inexpensive and it has a wide range of biochemical and physiological effects. However, IMPA has some limitations. It has a relatively low affinity for GPR55 and it is not suitable for use in long-term studies.
Zukünftige Richtungen
There are several potential future directions for IMPA research. It could be used in combination with other compounds to modulate cell signaling pathways. It could also be used to study the effects of GPR55 activation on other diseases, such as diabetes and obesity. In addition, IMPA could be used to study the effects of GPR55 activation on aging and longevity. Finally, IMPA could be used to develop new drugs for the treatment of a variety of diseases.
Synthesemethoden
IMPA can be synthesized using a variety of methods. One of the most common methods is the reaction of phenylacetic acid with imidazole and an alkyne in the presence of a palladium catalyst. This method is simple and efficient, and it produces high yields of IMPA. Other methods of synthesis involve the reaction of an aldehyde with an imidazole and an alkyne, or the reaction of a nitrile with an imidazole and an alkyne.
Eigenschaften
IUPAC Name |
(E)-N-(3-imidazol-1-ylpropyl)-3-(2-methoxyphenyl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-27-21-11-6-5-10-19(21)16-20(18-8-3-2-4-9-18)22(26)24-12-7-14-25-15-13-23-17-25/h2-6,8-11,13,15-17H,7,12,14H2,1H3,(H,24,26)/b20-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRZKUKSVXRATK-CAPFRKAQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C(C2=CC=CC=C2)C(=O)NCCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C(\C2=CC=CC=C2)/C(=O)NCCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-[3-(1H-imidazol-1-yl)propyl]-3-(2-methoxyphenyl)-2-phenyl-2-propenamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-butylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2677053.png)
![Ethyl 2-(1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate](/img/structure/B2677054.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2677056.png)
![3-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2677060.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2677063.png)


![4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid dihydrochloride](/img/no-structure.png)


![1-(2-Fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2677072.png)
![2-(2,4-difluorophenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B2677073.png)